molecular formula C18H20O4 B2780341 Ethyl 2-(4-benzyloxyphenoxy)propionate CAS No. 63650-08-8

Ethyl 2-(4-benzyloxyphenoxy)propionate

Cat. No.: B2780341
CAS No.: 63650-08-8
M. Wt: 300.354
InChI Key: LMKYBAPDSOHWRD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzyloxyphenoxy)propionate is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.35 g/mol . It is a derivative of propanoic acid and is characterized by the presence of a benzyloxy group attached to a phenoxy ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-benzyloxyphenoxy)propionate typically involves the reaction of 4-benzyloxyphenol with ethyl 2-bromopropionate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

[ \text{4-benzyloxyphenol} + \text{ethyl 2-bromopropionate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzyloxyphenoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-benzyloxyphenoxy)propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzyloxyphenoxy)propionate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active phenoxy moiety, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxyphenoxy)propionate
  • Ethyl 2-(4-methoxyphenoxy)propionate
  • Ethyl 2-(4-phenoxy)propionate

Uniqueness

Ethyl 2-(4-benzyloxyphenoxy)propionate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2-(4-benzyloxyphenoxy)propionate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, including its antimicrobial properties, effects on enzyme inhibition, and potential therapeutic applications.

  • Chemical Formula : C18H20O4
  • Molecular Weight : 300.354 g/mol
  • CAS Number : 63650-08-8
  • Structure : The compound features a benzyloxyphenyl moiety linked to a propionate group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In a comprehensive analysis, various derivatives of phenoxypropionic acids were evaluated for their effectiveness against several microbial strains.

Key Findings:

  • Inhibition of Bacterial Growth : The compound exhibited notable inhibitory effects against several bacterial species, including Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives demonstrated higher efficacy than others in inhibiting bacterial growth .
  • Fungal Activity : The compound was also tested against fungal pathogens. It showed varying degrees of effectiveness against fungi such as C. gloeosporioides and P. infestans, with some derivatives proving more effective than others .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of specific enzymes, particularly monoamine oxidases (MAOs). MAOs are critical in the metabolism of neurotransmitters and have implications in neurodegenerative diseases.

Research Insights:

  • Monoamine Oxidase Inhibition : Studies indicated that this compound and its derivatives could inhibit MAO-B activity, suggesting potential applications in treating conditions like Parkinson's disease . The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in neuroprotection.

Case Studies and Experimental Evidence

Several experimental studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of pathogenic bacteria and fungi at varying concentrations. The minimum inhibitory concentration (MIC) was determined for different strains, providing a quantitative measure of its antimicrobial efficacy.
  • In Vivo Models : Animal models were used to assess the neuroprotective effects of this compound. In rodent models, administration of the compound led to significant improvements in behavioral tests associated with cognitive function and reduced neuronal loss following induced neurotoxicity .

Comparative Analysis Table

Activity Type Tested Strains/Targets Results
AntimicrobialBacillus subtilisEffective inhibition observed
Escherichia coliModerate inhibition
C. gloeosporioidesVariable effectiveness
Enzyme InhibitionMAO-BSignificant inhibition noted
NeuroprotectionRodent modelsImproved cognitive function

Properties

IUPAC Name

ethyl 2-(4-phenylmethoxyphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-20-18(19)14(2)22-17-11-9-16(10-12-17)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKYBAPDSOHWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-bromopropionate (36.2 g) and hydroquinone monobenzyl ether (40.0 g) were dissolved in dry dimethyl sulfoxide (100 ml), and pulverized potassium hydroxide (11.2 g) was added to the resultant solution. After stirring at room temperature for 20 hours, the reaction mixture was poured into ice-water (500 ml) and extracted with ethyl acetate (500 ml×2). The extract was washed with 1N hydrochloric acid, water, and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and the residue obtained by evaporation of the solvent under a reduced pressure was purified by medium pressure column chromatography using silica gel, to obtain ethyl 2-(4-benzyloxyphenoxy)propionate (57.3 g).
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
hydroquinone monobenzyl ether
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 20.0 g of p-(benzyloxy)phenol in 80 ml of dry hexamethylphosphoramide is added 5.4 g of sodium methoxide. The mixture is stirred 10 minutes and 18.1 g of ethyl 2-bromopropionate is added (exotherm). After 15 minutes the mixture is heated on a steam bath for 16 hours. The mixture is poured onto ice, extracted with ether, the ether extracts washed with water, dried over magnesium sulfate and concentrated in vacuo to give off-white crystals, mp 36°-44° C. Two recrystallizations from ethanol give off-white crystals, mp 46°-49° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two

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